molecular formula C8H9BrN2O B13892673 2-bromo-N-methyl-N-pyridin-2-ylacetamide

2-bromo-N-methyl-N-pyridin-2-ylacetamide

Cat. No.: B13892673
M. Wt: 229.07 g/mol
InChI Key: YILFEWCBFTZPFA-UHFFFAOYSA-N
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Description

2-bromo-N-methyl-N-pyridin-2-ylacetamide is an organic compound that belongs to the class of amides It features a bromine atom, a methyl group, and a pyridin-2-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-N-pyridin-2-ylacetamide typically involves the reaction of 2-bromoacetyl bromide with N-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-methyl-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-methyl-N-pyridin-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-methyl-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-2-yl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methyl-N-pyridin-3-ylacetamide
  • 2-bromo-N-methyl-N-pyridin-4-ylacetamide
  • 2-chloro-N-methyl-N-pyridin-2-ylacetamide

Uniqueness

2-bromo-N-methyl-N-pyridin-2-ylacetamide is unique due to the specific positioning of the bromine atom and the pyridin-2-yl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-N-methyl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C8H9BrN2O/c1-11(8(12)6-9)7-4-2-3-5-10-7/h2-5H,6H2,1H3

InChI Key

YILFEWCBFTZPFA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)CBr

Origin of Product

United States

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